molecular formula C₇H₅AgO₂ B148599 Silver benzoate CAS No. 532-31-0

Silver benzoate

Cat. No.: B148599
CAS No.: 532-31-0
M. Wt: 228.98 g/mol
InChI Key: CLDWGXZGFUNWKB-UHFFFAOYSA-M
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Description

Silver benzoate is an organic compound with the chemical formula C₇H₅AgO₂. It is the silver salt of benzoic acid and appears as a white to cream-colored crystalline powder. This compound is known for its antimicrobial properties and is used in various applications, including cosmetics and pharmaceuticals .

Mechanism of Action

Target of Action

Silver benzoate, also known as SILVER(I) BENZOATE, is a compound that has been found to be an efficient catalyst in the reaction of carbon dioxide with various ketones . The primary targets of this compound are these ketones, which are organic compounds characterized by the presence of a carbonyl group. The role of these ketones varies depending on their structure and the context in which they are found.

Mode of Action

The interaction of this compound with its targets involves the catalysis of reactions involving carbon dioxide and various ketones . This catalytic action results in the formation of γ-lactone derivatives , which are cyclic esters that can have various applications in the chemical industry.

Biochemical Pathways

Benzoate is metabolized in the human body and in some bacteria through a process that involves its conversion to benzoyl-CoA, a key intermediate in the degradation of aromatic compounds . This process can occur under both aerobic and anaerobic conditions .

Pharmacokinetics

It is known that the compound is soluble in hot water and slightly soluble in alcohol , which could influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of γ-lactone derivatives when it acts as a catalyst in the reaction of carbon dioxide with various ketones . These derivatives can have various applications in the chemical industry.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in different solvents could affect its bioavailability and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver benzoate can be synthesized by reacting silver nitrate with sodium benzoate. The reaction proceeds as follows:

AgNO3+C7H5COONaC7H5COOAg+NaNO3\text{AgNO}_3 + \text{C}_7\text{H}_5\text{COONa} \rightarrow \text{C}_7\text{H}_5\text{COOAg} \downarrow + \text{NaNO}_3 AgNO3​+C7​H5​COONa→C7​H5​COOAg↓+NaNO3​

In this reaction, an equimolar amount of silver nitrate solution is mixed with sodium benzoate solution, resulting in the precipitation of this compound. The precipitate is then washed with water and dried in a vacuum desiccator .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in a batch process, where the reactants are mixed in large reactors, and the product is filtered, washed, and dried under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Silver benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Silver Acetate (C₂H₃AgO₂): Similar antimicrobial properties but different solubility and reactivity.

    Silver Nitrate (AgNO₃): Widely used in medical applications for its strong antimicrobial properties.

    Silver Sulfadiazine (C₁₀H₉AgN₄O₂S): Used in burn treatments for its antimicrobial properties.

Uniqueness of Silver Benzoate: this compound is unique due to its combination of silver’s antimicrobial properties and the stability provided by the benzoate ion. This makes it particularly suitable for use in cosmetics and as a catalyst in organic reactions .

Properties

IUPAC Name

silver;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWGXZGFUNWKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883426
Record name Benzoic acid, silver(1+) salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-31-0
Record name Silver benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, silver(1+) salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, silver(1+) salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver benzoate
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Record name SILVER BENZOATE
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Synthesis routes and methods

Procedure details

A solution of silver benzoate (1.0 g) and triethylamine (20 ml) was prepared. To a stirring mixture of (R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester (10.0 g, 34.56 mmol) and methanol (100 ml) was added a portion of the silver benzoate/triethylamine solution (10 ml). After 20 minutes additional silver benzoate/triethylamine was added (5 ml) and stirring continued for 45 minutes. The dark reaction mixture was treated with Celite, decolorizing carbon and brine. The resulting mixture was filtered through Celite and the filtrate concentrated, diluted with ethyl acetate and washed with water (twice), 1N sodium bicarbonate (twice), 1N hydrochloric acid (twice), 1N sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and concentrated to an amber oil. The oil was chromatographed (flash, silica gel LPS-1, benzene:isopropyl ether 85:15) to yield a colorless oil. The oil was triturated with hexane to yield the title compound as a colorless solid: 8.43 g (28.7 mmol); Rf =0.26 (silica gel, benzene:isopropyl ether 85:15).
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
(R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
silver benzoate triethylamine
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
silver benzoate triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Silver benzoate has the molecular formula C7H5AgO2 and a molecular weight of 228.99 g/mol. []

A: While the provided abstracts do not contain specific spectroscopic data, researchers commonly employ techniques like UV-Vis spectroscopy, FTIR spectroscopy, and NMR spectroscopy to characterize this compound and its derivatives. For example, the formation of silver nanoparticles embedded in alkyd resin using this compound was confirmed by UV-Vis spectroscopy, which showed a surface plasmon resonance peak at 455 nm. Additionally, FTIR analysis revealed a stretching vibration characteristic of the Ag-O bond at 696 cm-1. []

A: this compound exhibits limited solubility in water (2.66 g/L at 25 °C) but shows slight solubility in ethanol (0.169 g/L cold, 0.465 g/L reflux). Benzene is a commonly used solvent for this compound reactions, although the exact solubility data for the dibenzoate reagent is unavailable. []

A: While this compound itself is relatively stable, mixtures containing this compound and gold sulforesinate have been found to be unstable, leading to the immediate precipitation of metallic silver due to the reduction of this compound. []

A: this compound, in conjunction with iodine, forms an active reagent known as silver iododibenzoate. This reagent facilitates the conversion of alkenes to cis-dibenzoates under mild conditions. []

A: The nature of the silver salt significantly influences the product distribution in the Prévost reaction. For instance, using silver 3,5-dinitrobenzoate with 5α-cholest-2-ene yields the corresponding diaxial and diequatorial esters, along with the more stable iodo-ester intermediate 3α-iodo-5α-cholestan-2β-yl 3,5-dinitrobenzoate. Interestingly, employing silver p-chlorobenzoate leads to the formation of the diaxial ester and the unexpected iodo-diester 2β,3β-di-p-chlorobenzoyloxy-1α-iodo-5α-cholestane. []

A: Studies on the benzoyloxylation of arenes using the complex formed from bromine and this compound revealed unusual substituent effects. Electron-withdrawing groups, such as –NO2, –CN, and –CO–, on the aromatic ring promote the reaction but surprisingly direct the attacking reagent exclusively to the meta position. []

A: While specific strategies to enhance the stability of this compound mixtures are not detailed in the provided abstracts, researchers often explore approaches like using alternative solvents, adjusting the reaction conditions, or introducing stabilizing agents. For instance, the development of coordination compounds comprising a gold mercaptide and an equimolar proportion of a silver compound (carboxylates or mercaptides) led to improved stability compared to prior art mixtures of gold sulforesinate and this compound, eliminating the undesirable precipitation of metallic silver. []

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